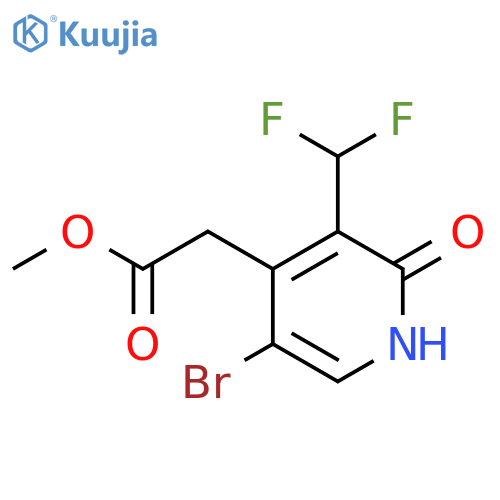Cas no 1806874-58-7 (Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate)

1806874-58-7 structure
商品名:Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate
CAS番号:1806874-58-7
MF:C9H8BrF2NO3
メガワット:296.065528869629
CID:4862139
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate
-
- インチ: 1S/C9H8BrF2NO3/c1-16-6(14)2-4-5(10)3-13-9(15)7(4)8(11)12/h3,8H,2H2,1H3,(H,13,15)
- InChIKey: PKFYIKVXYCHDJA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CNC(C(C(F)F)=C1CC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 390
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 55.4
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058868-1g |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate |
1806874-58-7 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
| Alichem | A029058868-500mg |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate |
1806874-58-7 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
| Alichem | A029058868-250mg |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate |
1806874-58-7 | 97% | 250mg |
$960.00 | 2022-03-31 |
Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1806874-58-7 (Methyl 5-bromo-3-(difluoromethyl)-2-hydroxypyridine-4-acetate) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
